3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine” is a complex organic molecule that contains several functional groups including pyrazole, pyridazine, and piperazine rings. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings, followed by their connection through a series of reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine has been studied for its potential applications in scientific research. It has been shown to modulate the activity of certain proteins, such as the serotonin 5-HT2A receptor and the nicotinic acetylcholine receptor. It has also been studied for its ability to interact with certain enzymes, such as the enzyme tyrosine hydroxylase. Additionally, this compound has been used to study the effects of certain drugs, such as amphetamine and cocaine.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various nitrogen bases .
Mode of Action
The compound interacts with its targets through a series of reactions. For instance, it can react with secondary amines or morpholine, resulting in nucleophilic replacement of the pyrazolyl substituent . When it reacts with primary amines, it leads to cleavage of the oxazole ring, forming corresponding enamino nitriles . Hydrazine hydrate acts similarly, but the formed enehydrazino nitriles undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. The formation of enamino nitriles and 4,5-diaminopyrazole derivatives suggests that it may be involved in nitrogen metabolism . .
Result of Action
The formation of new 4,5-diaminopyrazole derivatives suggests potential changes at the molecular level .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactions with nitrogen bases can be influenced by the presence and concentration of these bases . .
Advantages and Limitations for Lab Experiments
The use of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine in laboratory experiments has several advantages. It is relatively easy to synthesize and purify, making it a cost-effective option for research. Additionally, it is a relatively small molecule, which makes it useful for studying the effects of drugs on small-molecule receptors. However, there are also some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, making it difficult to predict its effects. Additionally, it is not yet known if this compound has any long-term effects on the body.
Future Directions
There are several potential future directions for the study of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine. One potential direction is to further study its mechanism of action. This could include studying its interactions with various proteins and enzymes, as well as its effects on neurotransmitters. Additionally, further research could be conducted to determine the long-term effects of this compound on the body. Another potential direction is to explore its potential applications in drug development. This could include studying its ability to modulate the activity of certain proteins and enzymes, as well as its potential to interact with small-molecule receptors. Finally, further research could be conducted to explore the potential use of this compound in laboratory experiments. This could include studying its advantages and limitations for use in various experiments, as well as potential methods for its synthesis and purification.
Synthesis Methods
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine can be synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-1H-pyrazol-1-yl) with 4-(pyrazin-2-yl)piperazin-1-yl)pyridazin-3-amine. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and is conducted at room temperature. The resulting product is a white solid that can be purified through recrystallization.
Safety and Hazards
properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-(4-pyrazin-2-ylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-13-11-14(2)25(22-13)16-4-3-15(20-21-16)23-7-9-24(10-8-23)17-12-18-5-6-19-17/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPRLALHQRZUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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